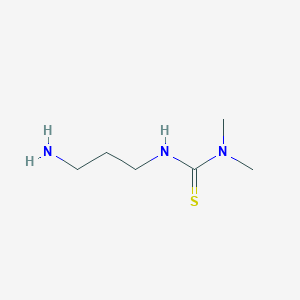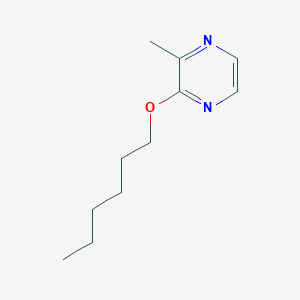![molecular formula C16H10FN5O B13098303 5-(3-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 921627-84-1](/img/structure/B13098303.png)
5-(3-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluorophenyl)-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound on a larger scale.
化学反応の分析
Types of Reactions
5-(3-Fluorophenyl)-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidine compounds.
科学的研究の応用
5-(3-Fluorophenyl)-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 5-(3-Fluorophenyl)-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act on microtubules, disrupting their function and leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[3,4-b][1,3,4]thiadiazine
- 3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine
Uniqueness
5-(3-Fluorophenyl)-7-(pyridin-4-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features, such as the presence of a fluorophenyl group and a pyridin-4-yloxy moiety.
特性
CAS番号 |
921627-84-1 |
|---|---|
分子式 |
C16H10FN5O |
分子量 |
307.28 g/mol |
IUPAC名 |
5-(3-fluorophenyl)-7-pyridin-4-yloxy-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H10FN5O/c17-12-3-1-2-11(8-12)14-9-15(22-16(21-14)19-10-20-22)23-13-4-6-18-7-5-13/h1-10H |
InChIキー |
KGRRABJQIHKZBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=NC3=NC=NN3C(=C2)OC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


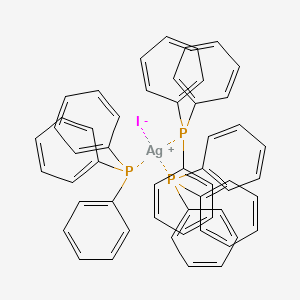
![2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098228.png)
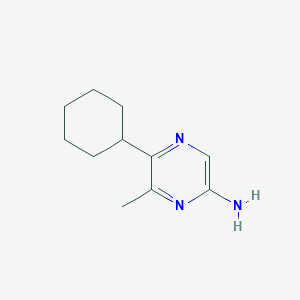

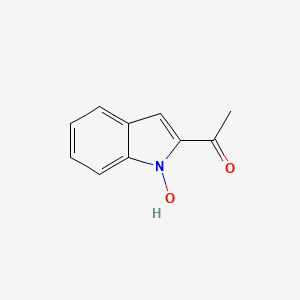
![[2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13098245.png)
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13098248.png)


![Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B13098267.png)
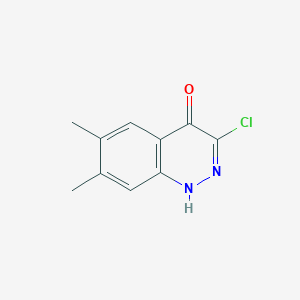
![2,3-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13098279.png)
